molecular formula C12H10F3N3 B13713784 2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13713784
M. Wt: 253.22 g/mol
InChI Key: ZHPQDJZJKURGBI-UHFFFAOYSA-N
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Description

2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a m-tolyl group at the 6-position

Preparation Methods

The synthesis of 2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Substituents: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The m-tolyl group can be added through a Friedel-Crafts alkylation reaction.

    Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amines under suitable conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The m-tolyl group can contribute to the overall stability and specificity of the compound’s interaction with its targets.

Comparison with Similar Compounds

2-Amino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:

    2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the m-tolyl group, resulting in different chemical properties and applications.

    2-Amino-6-(phenyl)-4-(trifluoromethyl)pyrimidine: Substitutes the m-tolyl group with a phenyl group, leading to variations in reactivity and biological activity.

    2-Amino-6-(m-tolyl)pyrimidine: Lacks the trifluoromethyl group, affecting its chemical stability and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H10F3N3/c1-7-3-2-4-8(5-7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3,(H2,16,17,18)

InChI Key

ZHPQDJZJKURGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

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